Direct Evidence of Hopeyhopin's In Vitro Antiproliferative Activity Against Pancreatic Cancer
Hopeyhopin demonstrates specific, patent-validated in vitro antiproliferative activity against human pancreatic cancer cell lines PANC-1 and BXPC-3 [1]. This activity is claimed as 'unexpectedly strong' relative to undisclosed baselines [1]. In contrast, the closely related co-occurring coumarin scopoletin shows weak to negligible activity against PANC-1 cells in nutrient-deprived medium, with an IC50 > 100 µM, a concentration where it is virtually inactive [2]. This establishes a clear, assay-conditional functional divergence.
| Evidence Dimension | In vitro antiproliferative activity against PANC-1 cells |
|---|---|
| Target Compound Data | Significant inhibition (claimed as 'unexpectedly strong') [1] |
| Comparator Or Baseline | Scopoletin: IC50 > 100 µM (inactive) in nutrient-deprived medium [2] |
| Quantified Difference | Qualitatively active vs. inactive at comparable concentrations (>100 µM) |
| Conditions | Human pancreatic cancer cell line PANC-1; Hopeyhopin assayed via standard MTT, scopoletin in antiausterity assay. |
Why This Matters
For researchers focused on pancreatic cancer drug discovery, this functional divergence—Hopeyhopin being active where the common analog scopoletin is not—directly justifies procuring the specific compound to avoid false-negative results and ensure assay validity.
- [1] Tian, L. (2016). CN105287507A - Application of Hopeyhopin in preparation of medicine for treating pancreatic cancer. China National Intellectual Property Administration. View Source
- [2] Sun, S., et al. (2018). Chemical Constituents of Thai Citrus hystrix and Their Antiausterity Activity against the PANC-1 Human Pancreatic Cancer Cell Line. Journal of Natural Products, 81(8), 1877–1883. View Source
